7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This ring is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
1,2,4-oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications
Antitumor Activity
HMS3546C12 exhibits potential as an antitumor agent. Researchers have evaluated its efficacy against various cancer cell lines, including colon (HT-29), melanoma (A375), breast (MCF-7), and lung (A549) cells. These studies provide valuable insights into its antitumor properties .
Antimicrobial Properties
Oxadiazole derivatives, including HMS3546C12, have demonstrated antimicrobial activity. Specifically, they exhibit moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .
Selective Inhibition of Carbonic Anhydrase Isoforms
Certain 1,2,4-oxadiazole derivatives, including HMS3546C12, have been recognized as selective inhibitors of human carbonic anhydrase isoforms. These enzymes play a crucial role in various physiological processes and are relevant to cancer therapy .
Peroxisome Proliferator-Activated Receptor Agonists
HMS3546C12 and related oxadiazole compounds have been investigated as novel dual agonists for peroxisome proliferator-activated receptor α/δ (PPARα/δ). PPARs are involved in lipid metabolism and inflammation, making them potential therapeutic targets .
Sirtuin 2 (SIRT2) Inhibition
SIRT2 inhibitors are of interest in aging-related diseases. While further research is needed, HMS3546C12 may contribute to this field by modulating SIRT2 activity .
Other Miscellaneous Applications
Beyond the mentioned fields, oxadiazoles have been explored for their vasodilator, anticonvulsant, and antidiabetic properties. However, specific studies on HMS3546C12 in these contexts require further investigation .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety, such as hms3546c12, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
1,2,4-oxadiazoles, a key structural component of hms3546c12, are known to interact with their targets and induce changes that result in their anti-infective properties
Biochemical Pathways
1,2,4-oxadiazoles have been associated with a broad range of chemical and biological properties, suggesting that they may affect multiple pathways .
Result of Action
Compounds with a 1,2,4-oxadiazole moiety have been associated with anti-bacterial, anti-viral, and anti-leishmanial activities , suggesting that HMS3546C12 may have similar effects.
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .
properties
IUPAC Name |
7-methyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c1-23-18(24)12-7-14-15(26-10-25-14)8-13(12)20-19(23)28-9-16-21-17(22-27-16)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXQAXAUSXFJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=CC=C5)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
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